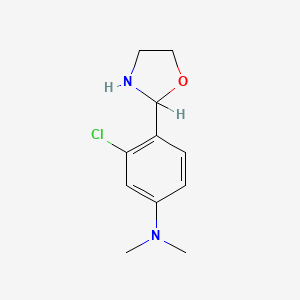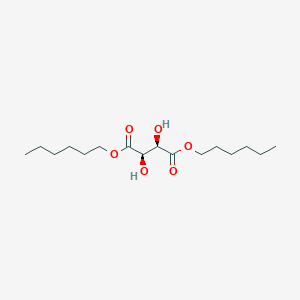![molecular formula C19H33NO B14436988 2-[(Dodecylamino)methyl]phenol CAS No. 79858-39-2](/img/structure/B14436988.png)
2-[(Dodecylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dodecylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a dodecylamino group attached to the phenol ring via a methylene bridge. The presence of the long dodecyl chain imparts unique properties to the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecylamino)methyl]phenol typically involves the reaction of dodecylamine with formaldehyde and phenol. This reaction is an example of a Mannich reaction, which is a type of aminoalkylation reaction. The general reaction conditions include:
Reactants: Dodecylamine, formaldehyde, and phenol.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dodecylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-[(Dodecylamino)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-[(Dodecylamino)methyl]phenol involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. Additionally, the phenolic group can interact with proteins, potentially inhibiting enzyme activity or altering protein function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Octylamino)methyl]phenol: Similar structure but with an octyl chain instead of a dodecyl chain.
2-[(Hexylamino)methyl]phenol: Features a hexyl chain.
2-[(Butylamino)methyl]phenol: Contains a butyl chain.
Uniqueness
The uniqueness of 2-[(Dodecylamino)methyl]phenol lies in its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring surfactant-like behavior, such as in detergents and emulsifiers. The longer chain also enhances its ability to disrupt biological membranes, contributing to its antimicrobial activity.
Propriétés
Numéro CAS |
79858-39-2 |
|---|---|
Formule moléculaire |
C19H33NO |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
2-[(dodecylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-20-17-18-14-11-12-15-19(18)21/h11-12,14-15,20-21H,2-10,13,16-17H2,1H3 |
Clé InChI |
UZCNFBQYJDZBRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



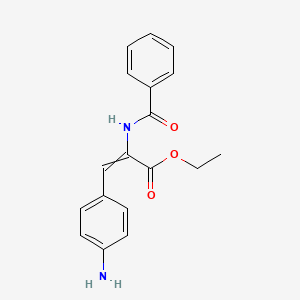
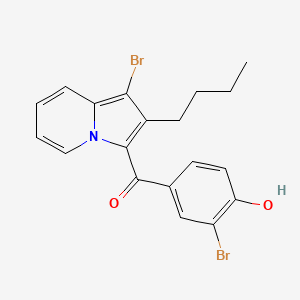
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
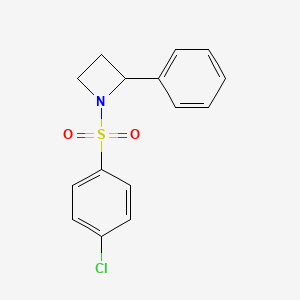

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)


